molecular formula C7H13N3 B14513321 1-Azido-2,3,3-trimethylbut-1-ene CAS No. 62848-78-6

1-Azido-2,3,3-trimethylbut-1-ene

Cat. No.: B14513321
CAS No.: 62848-78-6
M. Wt: 139.20 g/mol
InChI Key: JDHVZNHJGJOMNM-UHFFFAOYSA-N
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Description

1-Azido-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H13N3 It is a derivative of 2,3,3-trimethylbut-1-ene, where an azido group (-N3) is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2,3,3-trimethylbut-1-ene can be synthesized through the azidation of 2,3,3-trimethylbut-1-ene. The reaction typically involves the use of sodium azide (NaN3) as the azidating agent. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2,3,3-trimethylbut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Cycloaddition: The Huisgen cycloaddition reaction often requires a copper(I) catalyst and is performed under mild conditions, such as room temperature.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,3,3-trimethylbut-1-ene can be formed.

    Cycloaddition Products: The primary products are triazoles, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Azido-2,3,3-trimethylbut-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-azido-2,3,3-trimethylbut-1-ene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylbut-1-ene: The parent compound without the azido group.

    1-Azido-2,3-dimethylbut-1-ene: A similar compound with a different substitution pattern.

    1-Azido-3,3-dimethylbut-1-ene: Another isomer with the azido group on a different carbon atom.

Uniqueness

1-Azido-2,3,3-trimethylbut-1-ene is unique due to the presence of the azido group on the first carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

CAS No.

62848-78-6

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-azido-2,3,3-trimethylbut-1-ene

InChI

InChI=1S/C7H13N3/c1-6(5-9-10-8)7(2,3)4/h5H,1-4H3

InChI Key

JDHVZNHJGJOMNM-UHFFFAOYSA-N

Canonical SMILES

CC(=CN=[N+]=[N-])C(C)(C)C

Origin of Product

United States

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